

Acifran: A Technical Overview of a Niacin Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Acifran is a synthetic, orally active hypolipidemic agent. It is a structural analog of niacin and functions as a potent agonist for niacin receptors.

| Property | Value | Citation(s) |
|-------------------|--|-------------|
| CAS Number | 72420-38-3 | [1][2] |
| Molecular Formula | C12H10O4 | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | 5-methyl-4-oxo-5-phenyl-4,5- dihydrofuran-2-carboxylic acid | [1] |
| Synonyms | AY-25712, Reductol | [1] |

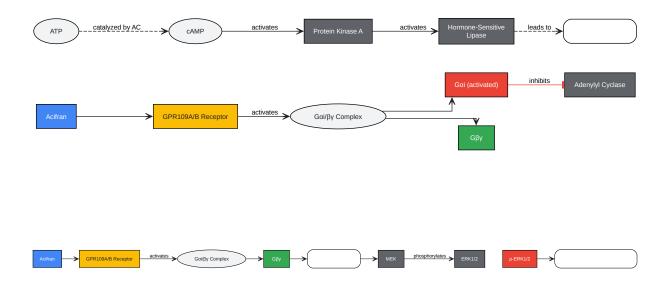
Mechanism of Action and Signaling Pathways

Acifran exerts its effects primarily through the activation of two G protein-coupled receptors (GPCRs): GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂) and, to a lesser extent, GPR109B (HCA₃). These receptors are predominantly expressed in adipocytes and immune cells.

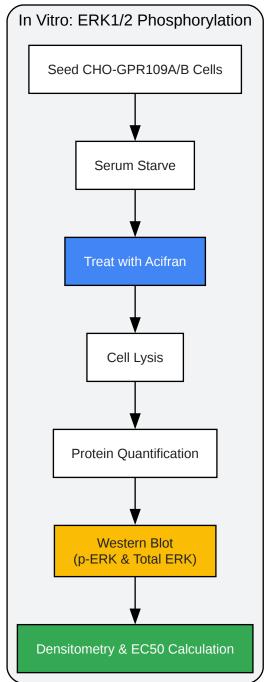


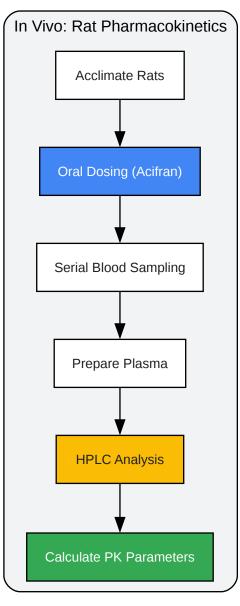
Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon binding to GPR109A, **Acifran** induces a conformational change in the receptor, leading to the activation of an associated inhibitory G protein ($G\alpha$ i). The activated $G\alpha$ i subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels in adipocytes leads to the inhibition of hormone-sensitive lipase, which in turn reduces the lipolysis of triglycerides and decreases the release of free fatty acids into the bloodstream. This is the principal mechanism behind **Acifran**'s triglyceride-lowering effect.









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References

- 1. Distinct Kinetic and Spatial Patterns of Protein Kinase C (PKC)- and Epidermal Growth Factor Receptor (EGFR)-dependent Activation of Extracellular Signal-regulated Kinases 1 and 2 by Human Nicotinic Acid Receptor GPR109A PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon PMC [pmc.ncbi.nlm.nih.gov]
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